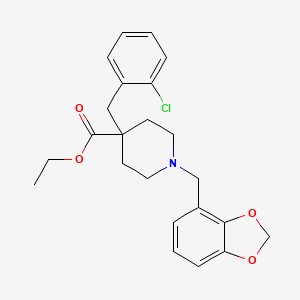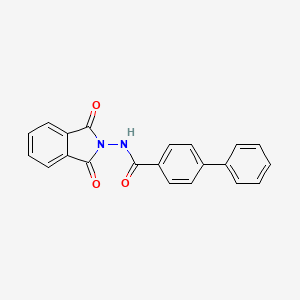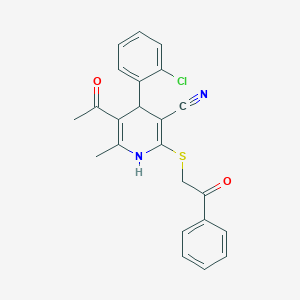![molecular formula C11H12N2O2S B4995957 methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B4995957.png)
methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves a variety of methods . One common method involves the cyclocondensation of 4-(dimethylamino)benzaldehyde, 2-phenacyl-1H-benzimidazoles, and methyl 3-aminobut-2-enoate in refluxing acetic acid . The reaction occurs via a Hantzsch type reaction and is accompanied by the loss of N,N-dimethylaniline .将来の方向性
The future directions for research on “methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate” and similar compounds could include further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .
作用機序
Target of Action
Similar compounds, such as benzimidazole derivatives, have been known to exhibit a wide range of biological activities . They are often used against various strains of microorganisms .
Mode of Action
It can be inferred from related compounds that it may have a direct antimitotic effect . This means it could interfere with cell division, leading to the death of rapidly dividing cells, such as cancer cells or microbial cells .
Biochemical Pathways
Based on the antimitotic effects observed in related compounds, it can be inferred that this compound may affect the cell cycle and mitotic spindle formation .
Result of Action
Based on the antimitotic effects observed in related compounds, it can be inferred that this compound may lead to cell death in rapidly dividing cells .
生化学分析
Biochemical Properties
Methyl [(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives are known to interact with microtubules, affecting their polymerization and stability . This interaction can lead to the inhibition of cell division, making these compounds potential candidates for anticancer therapies. Additionally, the sulfanyl group in this compound can form covalent bonds with thiol groups in proteins, potentially altering their structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This compound may also affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Furthermore, its impact on cellular metabolism can result in altered energy production and utilization, affecting overall cell viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to microtubules, inhibiting their polymerization and leading to cell cycle arrest . Additionally, it may interact with various enzymes, either inhibiting or activating their activity. For instance, the sulfanyl group can form covalent bonds with the active sites of enzymes, altering their catalytic properties. Changes in gene expression can also occur as a result of these interactions, further influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular function, including sustained inhibition of cell division and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, toxic or adverse effects can occur, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are more easily excreted . These metabolic processes can affect the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can affect microtubule dynamics. The precise localization of the compound can determine its specific biological effects and therapeutic potential.
特性
IUPAC Name |
methyl 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7-3-4-8-9(5-7)13-11(12-8)16-6-10(14)15-2/h3-5H,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNVNWHABSNJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-fluorobenzyl)-N-(3-methoxypropyl)glycinamide](/img/structure/B4995879.png)
![4-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4995884.png)

![(4-fluorobenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4995893.png)
![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B4995900.png)
![N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,1-cyclopropanedicarboxamide](/img/structure/B4995903.png)


![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4995930.png)
![N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B4995935.png)
![N-tert-butyl-2-{[(3-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B4995941.png)

![1-benzyl-5-[(3,4-dimethoxyphenyl)methylsulfanyl]tetrazole](/img/structure/B4995956.png)
![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
